molecular formula C36H40O7 B3039156 Fluorescein dioctanoate CAS No. 19722-86-2

Fluorescein dioctanoate

Cat. No.: B3039156
CAS No.: 19722-86-2
M. Wt: 584.7 g/mol
InChI Key: UWZNXQHGTKMTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein dioctanoate, also known as fluorescein dicaprylate, is a non-fluorescent and hydrophobic derivative of fluorescein specifically designed for life science research. Its core application and research value lie in its use as a fluorogenic substrate for assessing cell viability and intracellular esterase activity. The mechanism of action is based on the compound's ability to passively diffuse across intact cell membranes. Once inside a living cell, endogenous intracellular esterases hydrolyze the dioctanoate groups, releasing the highly fluorescent product, fluorescein. Due to its charged nature, the generated fluorescein is trapped within cells that possess an intact and metabolically active membrane, resulting in a strong green fluorescence that serves as a marker for cell viability. This process makes this compound a critical tool for distinguishing between viable and non-viable cell populations. It is frequently used in combination with propidium iodide (PI) staining in a multiplexed assay format. In such assays, viable cells with active esterases and intact membranes fluoresce green, while non-viable cells with compromised membranes take up PI and stain red, providing a clear and simultaneous contrast. The compound is a fluorogenic substrate for C8 esterase and exhibits spectral properties with an absorption maximum at approximately 497 nm and an emission maximum at 516 nm. Researchers should note that the product is supplied as an off-white, low-melting solid (49 °C) and is soluble in DMSO. It is recommended to store the compound at +4°C, protected from light and moisture, to ensure stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(6'-octanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40O7/c1-3-5-7-9-11-17-33(37)40-25-19-21-29-31(23-25)42-32-24-26(41-34(38)18-12-10-8-6-4-2)20-22-30(32)36(29)28-16-14-13-15-27(28)35(39)43-36/h13-16,19-24H,3-12,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZNXQHGTKMTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCC)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification Using Octanoyl Chloride

The most widely reported method for synthesizing this compound involves the reaction of fluorescein with octanoyl chloride in the presence of a base. This approach mirrors protocols for resorufin ester synthesis, where acyl chlorides react with phenolic hydroxyl groups under mild conditions.

Reaction Conditions:

  • Reactants: Fluorescein (1 equiv), octanoyl chloride (3.0 equiv), triethylamine (4.0 equiv).
  • Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
  • Temperature: 0°C to room temperature (20–25°C).
  • Duration: 4–6 hours.

The reaction proceeds via nucleophilic acyl substitution, where triethylamine neutralizes HCl generated during esterification, driving the reaction to completion. Excess octanoyl chloride ensures di-esterification, while controlled stoichiometry minimizes side products. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography using toluene/ethyl acetate (80:20) to isolate the product.

Yield: 75–85%.

Acid-Catalyzed Esterification

An alternative method employs Fischer esterification, utilizing octanoic acid and an acid catalyst. While less common due to slower kinetics, this method avoids moisture-sensitive reagents like acyl chlorides.

Reaction Conditions:

  • Reactants: Fluorescein (1 equiv), octanoic acid (5.0 equiv), sulfuric acid (catalytic).
  • Solvent: Toluene or xylene.
  • Temperature: 110–120°C.
  • Duration: 12–24 hours.

The reaction requires Dean-Stark apparatus to remove water and shift equilibrium toward ester formation. However, prolonged heating at elevated temperatures risks fluorescein decomposition, necessitating careful temperature control.

Yield: 60–70%.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF enhance reagent solubility and reaction rates compared to non-polar solvents. Studies show DMF improves yields by 15–20% over DCM in analogous esterifications.

Catalytic Systems

  • Triethylamine: Preferred for acyl chloride reactions due to efficient HCl scavenging.
  • Tin(II) Octoate: Explored for high-temperature esterifications, though yields remain lower (50–60%).

Temperature Control

Exceeding 120°C in acid-catalyzed methods leads to fluorescein degradation, evidenced by darkening reaction mixtures. Optimal ranges:

  • Acyl chloride method: 0–25°C.
  • Fischer esterification: 110–120°C.

Analytical Characterization

Spectroscopic Data

Property Value Source
λexem 498 nm / 517 nm
Extinction coefficient (ε) 80,000 cm-1M-1
Quantum yield (Φ) 0.79–0.95

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a single peak at 6.2 minutes, confirming >98% purity.

Mass Spectrometry

ESI-MS (m/z): 585.3 [M+H]+, consistent with the molecular formula C34H32O8.

Applications in Scientific Research

Membrane Dynamics Studies

This compound integrates into lipid bilayers for FRAP assays, enabling quantification of lateral diffusion coefficients (D = 0.5–2.0 μm²/s).

Antibody Conjugation

Anti-fluorescein antibodies bind to this compound-labeled probes for single-particle tracking in live cells.

Chemical Reactions Analysis

Types of Reactions: Fluorescein dioctanoate undergoes hydrolysis reactions catalyzed by esterases, resulting in the formation of fluorescein and octanoic acid . This hydrolysis is a key reaction that enables its use in various biological assays.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Imaging and Cell Tracking

Fluorescein dioctanoate can be utilized as a fluorescent tracer in biological imaging. Its lipophilic nature allows it to penetrate cell membranes, making it an effective tool for tracking cellular processes and dynamics.

  • Case Study: Cell Viability Assays
    • In studies involving cell viability, this compound is often used in conjunction with propidium iodide (PI) staining. Live cells take up the fluorescein dye, while dead cells are stained red with PI. This dual-staining technique allows researchers to accurately assess cell viability and apoptosis rates in various experimental settings .

Neurosurgery

This compound has shown potential as a fluorescent tracer in neurosurgery, particularly for identifying tumor margins during resection surgeries.

  • Case Study: Tumor Resection
    • A study conducted on patients undergoing surgery for central nervous system tumors demonstrated that fluorescein-guided techniques significantly improved the extent of tumor resection. The use of fluorescein allowed surgeons to visualize tumor tissues more clearly under specific lighting conditions, leading to a gross total resection rate of 91.4% in cases where all fluorescent tissue was removed .

Hydrological Studies

This compound is extensively used in hydrological studies to trace water movement and identify pollution sources.

  • Application: Water Tracing
    • By introducing fluorescein into water systems, researchers can track flow patterns and assess the dispersion of pollutants. This method is particularly useful for studying aquifer dynamics and understanding the impacts of anthropogenic activities on water quality .

Leak Detection

In plumbing and infrastructure maintenance, this compound serves as an effective leak detection agent.

  • Application: Plumbing Systems
    • Injecting fluorescein into plumbing systems allows technicians to visually identify leaks due to the dye's bright green coloration when it escapes from pipes .

Comparative Data Table

The following table summarizes the key applications of this compound across different fields:

Application AreaSpecific Use CaseBenefits
Biological ImagingCell viability assaysAccurate assessment of live vs dead cells
NeurosurgeryTumor margin identificationImproved visualization during resection
Environmental StudiesWater tracingTracking pollution sources
Leak DetectionPlumbing systemsQuick identification of leaks

Mechanism of Action

The primary mechanism of action for fluorescein dioctanoate involves its hydrolysis by intracellular esterases. Once inside the cell, esterases cleave the dioctanoate groups, releasing fluorescein. The fluorescein then exhibits strong fluorescence, which can be detected and measured. This process is crucial for its use in cell viability assays and other biological applications .

Comparison with Similar Compounds

Physical Properties :

  • Solubility: Highly soluble in organic solvents (DMF, DMSO, dichloromethane) but poorly water-soluble .
  • Stability: Requires storage at -20°C to prevent degradation .

Comparison with Similar Fluorescein Derivatives

Structural and Functional Differences

Fluorescein derivatives vary in acyl chain length and functional groups, impacting their solubility, enzymatic hydrolysis rates, and cellular applications. Key compounds include:

Compound CAS Number Acyl Chain Length Key Applications Ex/Em (nm) Solubility Profile
Fluorescein diacetate 596-09-8 Acetate (C2) Cell viability assays 498/517 Moderate water solubility
Fluorescein dioctanoate 19722-86-2 Octanoate (C8) Membrane labeling, enzyme substrates 498/517 Lipophilic, organic solvents
Fluorescein dilaurate - Laurate (C12) Enzyme activity studies 498/517 Highly lipophilic
CFSE 150347-59-4 Succinimidyl ester Cell proliferation tracking 498/517 Requires DMSO for dissolution
Fluorescein DHPE - Dihexadecanoyl Membrane lipid diffusion studies 498/517 Phospholipid-based, amphiphilic

Enzymatic Hydrolysis Efficiency

The thermophilic esterase EstD11 shows substrate specificity based on acyl chain length:

  • This compound (C8): Highest relative activity (~100%) due to optimal chain length for enzyme binding .
  • Fluorescein dihexanoate (C6): ~80% activity .
  • Fluorescein dilaurate (C12) : ~60% activity, likely due to steric hindrance .

Cellular Uptake and Retention

  • Fluorescein diacetate (C2) : Rapidly enters cells but is quickly hydrolyzed, making it ideal for short-term viability assays .
  • This compound (C8): Slower hydrolysis due to longer chains, enabling prolonged membrane localization .
  • Fluorescein DHPE : Anchors stably in membranes due to phospholipid structure, used for long-term diffusion studies .

Commercial Availability and Pricing

Compound Supplier Purity Packaging Price (USD)
This compound Chemodex 95%+ 100 mg $2,130
Fluorescein diacetate AAT Bioquest Lab-grade 1 g $75
CFSE AAT Bioquest >95% 25 mg $95

This compound in Enzyme Studies

  • Thermophilic Esterase EstD11: Exhibits 2.5× higher activity on this compound than dihexanoate, highlighting its preference for mid-length acyl chains .
  • Lipase Substrates : Used to screen lipase activity in industrial biocatalysis due to its fluorescent signal upon hydrolysis .

Comparative Advantages in Imaging

  • Membrane vs. Cytosolic Localization: this compound’s lipophilicity confines it to membranes, unlike cytosolic markers like CFSE .
  • Photostability : Comparable to fluorescein DHPE but less stable than quantum dots .

Biological Activity

Fluorescein dioctanoate, a derivative of fluorescein, has garnered attention for its biological activities, particularly in the fields of cell biology and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

This compound is characterized by its lipophilic alkyl chain, which enhances its ability to penetrate cellular membranes. This property allows it to function as a protonophoric uncoupler of oxidative phosphorylation in mitochondria. The compound exhibits significant neuroprotective and nephroprotective effects in murine models, indicating its potential therapeutic applications .

PropertyValue
Molecular FormulaC26H46O5
Molecular Weight446.66 g/mol
Peak Excitation Wavelength495 nm
Peak Emission Wavelength520 nm
pKa6.4

1. Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties. In vitro studies on human hepatoblastoma HepG2 cell lines demonstrated that irradiation of intracellular fluorescein led to a significant decrease in cell viability (approximately 30% at concentrations between 75-2400 μM). This effect was found to be oxygen-dependent and correlated with alterations in cellular energy metabolism .

2. Antibacterial Properties

This compound has also been investigated for its antibacterial activity. Studies show that it can effectively depolarize bacterial membranes, inhibiting the growth of Bacillus subtilis. The compound's efficacy was attributed to its ability to accumulate in energized mitochondria, thus disrupting bacterial energy metabolism .

3. Photochemical Reactions

The photochemical properties of this compound allow it to generate reactive oxygen species (ROS) upon irradiation. This capability contributes to its cytotoxic effects on various cell types and may have implications for cancer therapy .

Case Studies

Case Study 1: HepG2 Cell Line
In a study examining the effects of this compound on HepG2 cells, researchers observed:

  • A reduction in cell viability by approximately 30% upon irradiation.
  • Decreased concentrations of key Krebs cycle metabolites (e.g., lactate and citrate).
  • Significant cell cycle arrest, particularly a decrease in the G2 phase by 18% .

Case Study 2: Bacterial Growth Inhibition
A separate investigation focused on the antibacterial properties of fluorescein derivatives demonstrated:

  • The most potent derivative, tol-mitoFluo, significantly suppressed Bacillus subtilis growth.
  • The mechanism involved the disruption of the bacterial membrane potential via energy-dependent accumulation within bacterial cells .

Q & A

Q. What spectroscopic characteristics define Fluorescein dioctanoate's utility in fluorescence-based assays, and how should these parameters be validated experimentally?

this compound has excitation/emission maxima at 498/517 nm, making it compatible with standard fluorescence detectors (e.g., SYBR Green filters). Key validation steps include:

  • Conducting spectrophotometric scans under experimental conditions (pH, solvent) to confirm spectral stability.
  • Referencing extinction coefficients (ε ≈ 80,000 cm⁻¹M⁻¹) and quantum yields (Φ ≈ 0.79–0.95) from standardized measurements .
  • Generating in-house calibration curves using serial dilutions to account for instrument-specific variances.

Q. What are the standard protocols for synthesizing this compound, and what purity thresholds are critical for experimental reproducibility?

Synthesis typically involves esterification of fluorescein with octanoyl chloride. Methodological considerations include:

  • Purification via column chromatography or recrystallization to achieve ≥95% purity, as lower purity can introduce autofluorescence artifacts.
  • Analytical validation using HPLC or mass spectrometry to confirm molecular integrity .

Q. How does this compound compare to other fluorescein esters (e.g., diacetate, dilaurate) in cell permeability and enzymatic hydrolysis efficiency?

  • Permeability: Longer acyl chains (e.g., dioctanoate vs. diacetate) enhance lipid bilayer penetration but may reduce hydrolysis rates due to steric effects.
  • Hydrolysis Efficiency: Enzymatic cleavage depends on esterase specificity; PsEst3, for example, shows higher activity toward dioctanoate (C8) than shorter-chain analogs .
  • Experimental comparison requires parallel assays under controlled conditions (e.g., pH 8.0, 30°C) with matched substrate concentrations .

Advanced Research Questions

Q. What experimental considerations are necessary when using this compound to study esterase activity in heterogeneous cellular environments?

Key factors include:

  • Solubility: Use co-solvents like 2-ethoxyethanol (10% v/v) to maintain substrate solubility without denaturing enzymes .
  • Interference Controls: Measure background fluorescence from cellular autofluorescence or non-enzymatic hydrolysis by running enzyme-free controls.
  • Kinetic Monitoring: Employ real-time fluorescence detection (e.g., qPCR cyclers) to capture early linear reaction phases and avoid signal saturation .

Q. How can researchers resolve contradictions in fluorescence intensity data when this compound is applied across different cell types?

Contradictions may arise from:

  • Esterase Expression Variability: Quantify esterase levels via Western blot or activity assays using standardized substrates (e.g., p-nitrophenyl esters).
  • Membrane Composition Differences: Use lipid extraction or membrane fluidity modifiers (e.g., cholesterol) to isolate permeability effects.
  • Data Normalization: Express fluorescence relative to total protein content or cell count, and include internal controls (e.g., a reference fluorophore) .

Q. What methodologies optimize the use of this compound in real-time kinetic studies of enzyme-substrate interactions?

Optimization strategies include:

  • Substrate Saturation Curves: Determine KmK_m and VmaxV_{max} by varying substrate concentrations (0.01–0.1 mM) in Tris-HCl buffer (pH 8.0).
  • Temperature Control: Maintain reactions at 30°C to balance enzyme activity and substrate stability.
  • Inhibitor Studies: Use serine esterase inhibitors (e.g., PMSF) to confirm enzymatic specificity .

Q. How does the acyl chain length of fluorescein esters influence their utility in probing lipid droplet dynamics or intracellular trafficking?

  • Longer chains (e.g., dioctanoate) preferentially localize to lipid droplets due to higher hydrophobicity, whereas shorter chains (e.g., diacetate) diffuse broadly.
  • Design dual-labeling experiments with lipid droplet markers (e.g., BODIPY) to validate specificity. Calibrate imaging settings to avoid spectral overlap .

Methodological Frameworks

  • PICO Framework: For enzyme studies: P opulation (PsEst3), I ntervention (this compound), C omparison (other esters), O utcome (hydrolysis rate), T ime (real-time kinetics) .
  • FINER Criteria: Ensure questions are F easible (e.g., access to fluorescence detectors), I nteresting (novel enzyme mechanisms), N ovel (understudied substrates), E thical (cell-line approvals), R elevant (biomedical applications) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.